

Application Notes and Protocols for GUB03385 in Cell Culture

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Compound of Interest

Compound Name: GUB03385

Cat. No.: B15603051

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These application notes provide a comprehensive guide for the in vitro characterization of **GUB03385**, a potent dual agonist for the G-protein coupled receptors GPR10 (Prolactin-Releasing Peptide Receptor, PrRPR) and NPFF2R. The following protocols are designed to facilitate the study of **GUB03385**'s mechanism of action and its effects on relevant signaling pathways in cultured cells.

Introduction to GUB03385

GUB03385 is a long-acting analogue of Prolactin-Releasing Peptide 31 (PrRP31). It functions as a full agonist at GPR10 and a partial agonist at NPFF2R. Due to its dual agonism, **GUB03385** is investigated for its potential anti-obesity effects. Understanding its activity at a cellular level is crucial for its development as a therapeutic agent.

Recommended Cell Lines

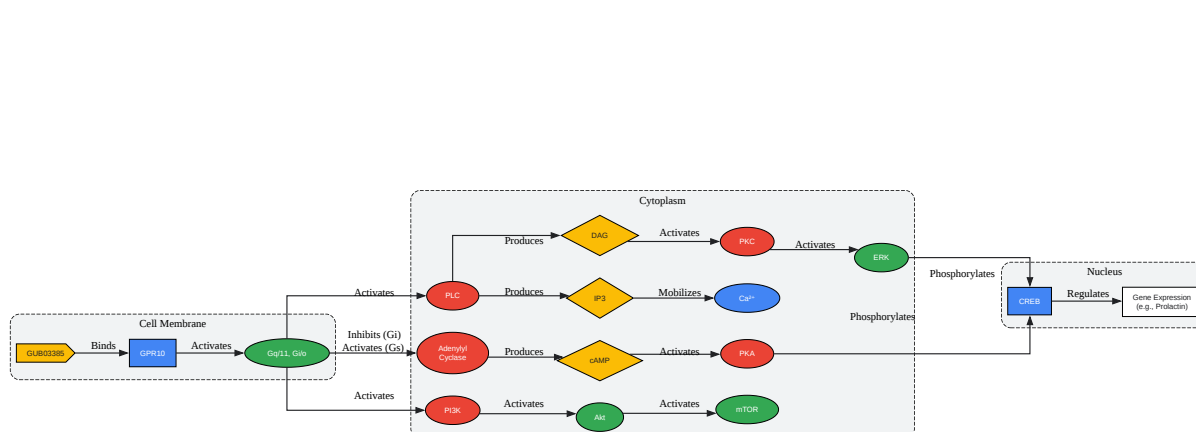
The choice of cell line is critical for studying the effects of **GUB03385**. The following table summarizes suitable cell lines, which include those endogenously expressing the target receptors and those engineered to overexpress them.

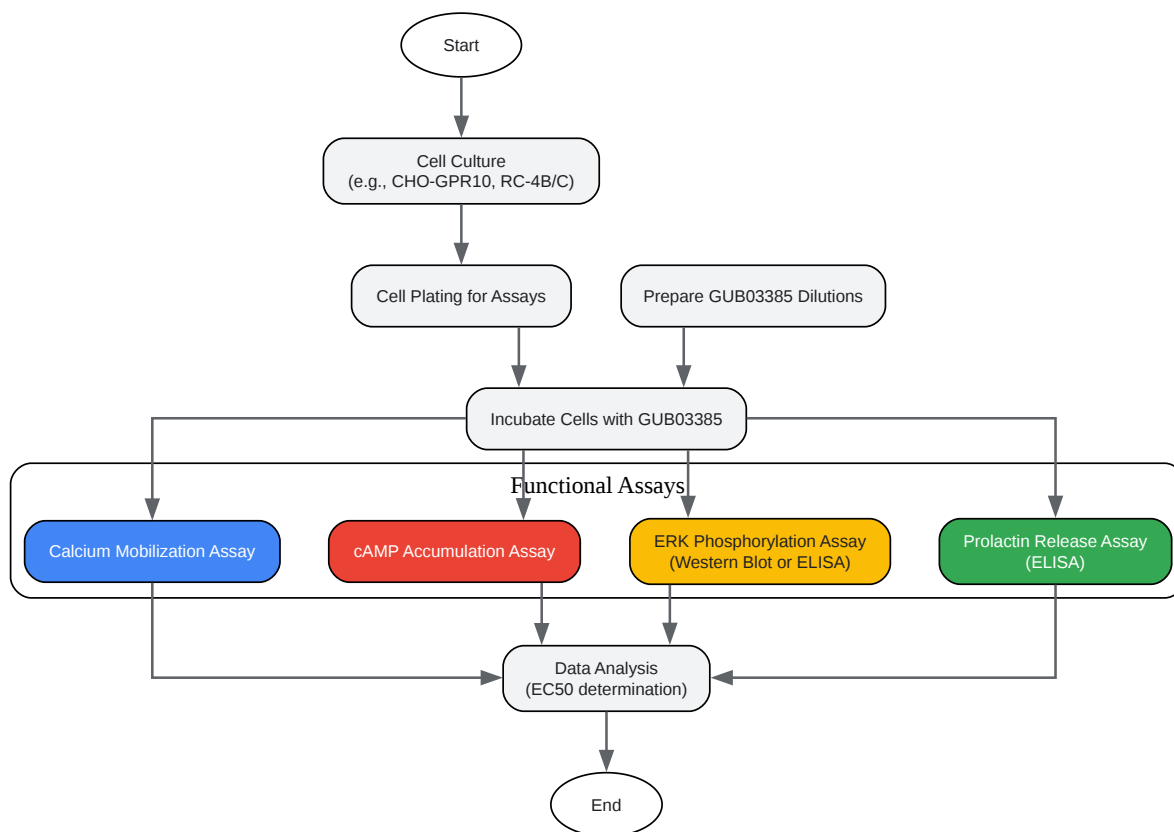
Receptor Target	Cell Line	Type	Rationale for Use
GPR10 (PrRPR)	GH3	Rat pituitary tumor	Endogenous expression of GPR10, suitable for studying native receptor function. [1]
AtT20	Mouse pituitary tumor	Endogenously expresses GPR10, allowing for the investigation of signaling in a relevant physiological context. [1]	
RC-4B/C	Rat pituitary adenoma	Another pituitary cell line with endogenous GPR10 expression, useful for studying prolactin release and signaling pathways like MAPK/ERK and CREB phosphorylation. [1]	
CHO-K1	Chinese hamster ovary	Can be stably transfected to overexpress human GPR10, providing a robust system for high-throughput screening and specific signaling assays like calcium mobilization. [2]	
HEK293	Human embryonic kidney	Easily transfectable for overexpression of GPR10, commonly	

		used for various functional assays, including cAMP and reporter gene assays.	
NPFF2R	CHO-K1	Chinese hamster ovary	Suitable for transfection with the NPFF2R gene to study receptor binding and functional activity, such as in GTP binding assays.[3]
SH-SY5Y	Human neuroblastoma	Can be engineered to express NPFF2R, providing a neuronal context for studying receptor signaling.	
Huh7	Human hepatocellular carcinoma	Endogenously expresses NPFF2R and can be used for studying the receptor's role in cancer cell survival and migration.[4]	

GPR10 Signaling Pathway

Activation of GPR10 by an agonist like **GUB03385** initiates a cascade of intracellular events. The primary signaling pathway involves the coupling to Gq/11 and Gi/o proteins, leading to downstream effects.





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